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Compound of Interest

Compound Name: TIQ-15

Cat. No.: B15611350

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and
biological characterization of TIQ-15, a potent and selective allosteric antagonist of the CXCR4
receptor. The information presented herein is intended to serve as a valuable resource for
researchers and drug development professionals working in the fields of HIV therapeutics,
cancer biology, and immunology.

Introduction

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a
crucial role in a variety of physiological and pathological processes. Its endogenous ligand,
stromal cell-derived factor-1a (SDF-1a, also known as CXCL12), mediates cell migration and
homing, which are essential for hematopoiesis, immune responses, and tissue repair. However,
the CXCR4/SDF-1a signaling axis is also implicated in the pathogenesis of numerous
diseases, including HIV-1 infection, cancer metastasis, and inflammatory disorders.

In the context of HIV-1, CXCR4 is one of the two major co-receptors, along with CCR5, that the
virus uses to enter and infect CD4+ T cells. The emergence of CXCR4-tropic (X4-tropic) HIV-1
strains is associated with a more rapid progression to AIDS.[1] While the CCR5 antagonist
Maraviroc is clinically approved for the treatment of HIV-1, there is a pressing need for effective
CXCR4 antagonists to combat X4-tropic and dual-tropic viral strains.[1][2]
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TIQ-15 emerged from a focused drug discovery effort to identify novel, potent, and drug-like
CXCR4 antagonists.[3] This tetrahydroisoquinoline-based compound has demonstrated
significant promise as a therapeutic candidate due to its potent anti-HIV activity and favorable
preclinical profile.

Discovery and Synthesis

The discovery of TIQ-15 was the result of a de novo hit-to-lead optimization program aimed at
identifying replacements for earlier benzimidazole-based CXCR4 antagonists.[3] This effort led
to the identification of a novel series of 1,2,3,4-tetrahydroisoquinoline (TIQ) analogues.[3]
Structure-activity relationship (SAR) studies revealed that the stereochemistry at the C1
position of the TIQ ring was critical for activity, with the (R)-configuration being significantly
more potent.[3] TIQ-15, with the (R)-stereocisomer, was identified as a lead candidate with a
promising in vitro profile.[3]

The synthesis of TIQ-15 and its analogues generally proceeds through a multi-step sequence
starting from a suitable tetrahydroisoquinoline precursor. A general synthetic scheme is outlined
below.[3]
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General Synthesis of TIQ-15 Analogues
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General synthetic route to TIQ-15 analogues.

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b15611350?utm_src=pdf-body-img
https://www.benchchem.com/product/b15611350?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Biological Activity and Quantitative Data

TIQ-15 is a potent antagonist of the CXCRA4 receptor. Its biological activity has been
characterized in a variety of in vitro assays, demonstrating its ability to inhibit CXCR4-mediated
signaling and function.

CXCR4 Antagonist Activity

TIQ-15 effectively blocks the interaction of SDF-1a with CXCR4 and inhibits downstream
signaling pathways. This has been quantified in several functional assays.

Assay Type Cell Line Parameter TIQ-15 ICso Reference

Inhibition of SDF-

Calcium Flux Chem-1 lo-induced Ca2*  5-10 nM [1]
mobilization
Inhibition of
. CXCL12-
Calcium Flux - 6 nM [4]

mediated Caz*

flux

Displacement of

125]-SDF-1a .
o - radiolabeled 112 nM [1][3]
Binding
SDF-1a
) Inhibition of -
B-Arrestin )
- arrestin 19 nM [1]

Recruitment )
recruitment

Inhibition of SDF-
CAMP Production = CXCR4-Glo la-mediated 41 nM [1]
cAMP production

) Inhibition of SDF-
) Resting CD4+ T )
Chemotaxis I la-mediated cell 176 nM [1]
cells
migration

Anti-HIV Activity
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A primary therapeutic application for TIQ-15 is the inhibition of HIV-1 entry into host cells. It
exhibits potent activity against X4-tropic HIV-1 strains.

Assay Type Cell Line Virus Strain  Parameter TIQ-15 ICso Reference
HIV-1 Entry Rev-CEM- Inhibition of
o HIV-1 (NL4-3) ] 13nM [1][2]
Inhibition GFP-Luc viral entry
X4-tropic Inhibition of
HIV-1 o _
o PBMCs clinical viral Potent [1]
Replication ) o
isolates replication
Dual-tropic Inhibition of
HIV-1 o .
o PBMCs clinical viral Potent [1]
Replication ) o
isolates replication
R5-tropic Inhibition of
HIV-1 o _
o PBMCs clinical viral Moderate [1]
Replication ) o
isolates replication

TIQ-15 also demonstrates synergistic activity when co-administered with the CCR5 antagonist
Maraviroc against CCR5-tropic viruses.[1]

Off-Target Activity and Cytotoxicity

Preclinical evaluation of TIQ-15 has included assessments of its potential for off-target effects
and cytotoxicity.

Assay Type Parameter TIQ-15 Result Reference
CYP450 Inhibition CYP2D6 ICso 0.32 uM [4]
o Rev-CEM-GFP-Luc _
Cytotoxicity I Non-toxic up to 50 uM  [5]
cells

Mechanism of Action

TIQ-15 functions as an allosteric antagonist of the CXCR4 receptor.[1][2] This means it binds to
a site on the receptor that is distinct from the binding site of the endogenous ligand, SDF-1a.
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This allosteric binding induces a conformational change in the receptor that prevents SDF-1a
from binding and initiating downstream signaling.

The proposed mechanism of action involves several key steps:

Allosteric Binding: TIQ-15 binds to a novel allosteric site on the CXCR4 receptor.[1][2]

« Inhibition of SDF-1a Signaling: This binding event blocks SDF-1a-mediated signaling through
the Gai pathway, leading to the inhibition of cCAMP production and cofilin activation.[1][5]

o Receptor Internalization: TIQ-15 induces the internalization of the CXCR4 receptor,
effectively reducing the number of receptors available on the cell surface for HIV-1 entry.[1]
[2] This occurs without affecting the levels of the CD4 receptor.[1][2]

e Inhibition of HIV-1 Entry: By blocking the CXCR4 co-receptor, TIQ-15 prevents the entry of
X4-tropic HIV-1 into CD4+ T cells.[1][2]

The signaling pathway affected by TIQ-15 is depicted in the following diagram:
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TIQ-15 inhibits SDF-10/CXCR4 signaling.
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Experimental Protocols

This section provides an overview of the key experimental methodologies used in the

characterization of TIQ-15.

HIV-1 Infection and Inhibition Assay

The anti-HIV activity of TIQ-15 is typically quantified using reporter cell lines.
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HIV-1 Inhibition Assay Workflow
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Workflow for HIV-1 inhibition assay.
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Detailed Protocol:

Cell Preparation: Rev-CEM-GFP-Luc reporter cells are cultured under standard conditions.

[1]

Compound Pre-treatment: Cells are pre-treated with serial dilutions of TIQ-15 or a DMSO
control for 1 hour at 37°C.[1][6]

Viral Infection: A known amount of HIV-1 (NL4-3) is added to the cells, and the infection is
allowed to proceed for 2 hours.[1][6]

Wash and Culture: The cells are washed to remove free virus and the compound, then
cultured in fresh media for 48-72 hours.[1][6]

Data Analysis: The percentage of GFP-positive cells, indicating viral infection, is quantified
by flow cytometry.[1][6] The ICso value is calculated from the dose-response curve.

Chemotaxis Assay

The ability of TIQ-15 to inhibit SDF-1a-induced cell migration is assessed using a trans-well

assay.

Detailed Protocol:

Cell Preparation: Resting CD4+ T cells are purified from peripheral blood.[1]

Compound Pre-treatment: Cells are pre-treated with various concentrations of TIQ-15 or a
DMSO control for 1 hour at 37°C.[1][6]

Trans-well Migration: The pre-treated cells are placed in the upper chamber of a trans-well
plate, and SDF-1a (50 nM) is added to the lower chamber as a chemoattractant.[1][6]

Incubation: The plate is incubated to allow for cell migration towards the SDF-1a gradient.

Quantification: The number of cells that have migrated to the lower chamber is quantified,
and the results are expressed as the relative percentage of migrating cells.[1][6]

Cofilin Activation Assay
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The effect of TIQ-15 on SDF-1a-mediated cofilin activation is determined by intracellular
staining and flow cytometry.

Detailed Protocol:
o Cell Preparation: Resting CD4+ T cells are prepared as described above.[1]

e Compound Pre-treatment: Cells are treated with TIQ-15 (e.g., 10 uM) or a DMSO control for
1 hour at 37°C.[1][6]

e SDF-1a Stimulation: The cells are then stimulated with SDF-1a (50 ng/ml).[1][6]

» Fixation and Staining: The cells are fixed, permeabilized, and stained with an antibody
specific for phosphorylated cofilin (p-cofilin).[1][6]

o Flow Cytometry Analysis: The level of p-cofilin is quantified by flow cytometry.[1][6]

Conclusion

TIQ-15 is a potent and selective allosteric antagonist of the CXCR4 receptor with significant
potential as a therapeutic agent, particularly for the treatment of HIV-1 infection. Its discovery
and detailed characterization have provided a valuable chemical probe for studying CXCR4
biology and a promising lead compound for further drug development. The data and protocols
presented in this guide offer a comprehensive resource for researchers interested in advancing
the understanding and application of TIQ-15 and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/39146384/
https://pubmed.ncbi.nlm.nih.gov/39146384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4057008/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4057008/
https://www.medchemexpress.com/tiq-15.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11349218/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11349218/
https://journals.plos.org/plospathogens/article/figures?id=10.1371/journal.ppat.1012448
https://journals.plos.org/plospathogens/article/figures?id=10.1371/journal.ppat.1012448
https://www.benchchem.com/product/b15611350#discovery-and-synthesis-of-tiq-15
https://www.benchchem.com/product/b15611350#discovery-and-synthesis-of-tiq-15
https://www.benchchem.com/product/b15611350#discovery-and-synthesis-of-tiq-15
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15611350?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

